Benzene, 1,1'-[(trichlorosilyl)methylene]bis-
CAS No.: 18089-94-6
Cat. No.: VC21264131
Molecular Formula: C13H11Cl3Si
Molecular Weight: 301.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18089-94-6 |
|---|---|
| Molecular Formula | C13H11Cl3Si |
| Molecular Weight | 301.7 g/mol |
| IUPAC Name | benzhydryl(trichloro)silane |
| Standard InChI | InChI=1S/C13H11Cl3Si/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
| Standard InChI Key | FIEBTXPFGLSBBJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](Cl)(Cl)Cl |
Introduction
Benzene, 1,1'-[(trichlorosilyl)methylene]bis-, also known as benzhydryl(trichloro)silane, is an organosilicon compound with the chemical formula C13H11Cl3Si. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is widely used in organic synthesis, particularly as a reagent and intermediate in the production of various silicon-containing compounds.
Synthesis Methods
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- is typically synthesized by the reaction of diphenylmethylmagnesium bromide with trichlorosilane. The process involves the following steps:
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Formation of Diphenylmethylmagnesium Bromide: This is achieved by reacting bromobenzene with magnesium in the presence of anhydrous ether.
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Reaction with Trichlorosilane: The diphenylmethylmagnesium bromide is then reacted with trichlorosilane to produce trichloro(diphenylmethyl)silane.
Chemical Reactions
This compound undergoes various types of chemical reactions, including:
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Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
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Reduction: Can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
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Substitution: Undergoes nucleophilic substitution reactions with nucleophiles like alcohols, amines, and thiols.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis | Water or aqueous solutions | Silanols and HCl |
| Reduction | Lithium aluminum hydride | Silanes |
| Substitution | Nucleophiles (alcohols, amines, thiols) | Various organosilicon compounds |
Applications in Research and Industry
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- has a wide range of applications:
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Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds.
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Biology: Employed in the modification of biomolecules and surfaces for biological studies.
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Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.
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Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Biological Activity
Research indicates that Benzene, 1,1'-[(trichlorosilyl)methylene]bis- may exhibit cytotoxic effects and influence various biological pathways. The mechanisms through which it exerts its effects are not fully elucidated but may include reactive oxygen species (ROS) generation, DNA interaction, and enzyme inhibition.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Comparative Analysis with Similar Compounds
Benzene, 1,1'-[(trichlorosilyl)methylene]bis- can be compared with other similar compounds such as trichlorosilane and methyltrichlorosilane. Its unique structure imparts distinct reactivity and properties, making it valuable in specialized applications.
| Compound Name | Cytotoxicity | Genotoxicity |
|---|---|---|
| Benzene | Moderate | High |
| Trichloroacetic acid | High | Moderate |
| Benzene, 1,1'-[(trichlorosilyl)methylene]bis- | Potential cytotoxicity | Potential genotoxicity |
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